molecular formula C6H7NO2S B2810877 Methyl 5-methyl-1,2-thiazole-4-carboxylate CAS No. 15901-70-9

Methyl 5-methyl-1,2-thiazole-4-carboxylate

Cat. No.: B2810877
CAS No.: 15901-70-9
M. Wt: 157.19
InChI Key: GMAYIYZXTGCGSZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2-thiazole-4-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,2-thiazole-4-carboxylate can be synthesized through a one-pot reaction involving the condensation of 2-chloroacetylacetate with ammonium thiocyanate. This method avoids the traditional multi-step processes, resulting in higher yields and simpler operations . The reaction typically occurs under solvent-free conditions, which simplifies the process and reduces costs.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and higher throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects . The exact pathways and molecular targets depend on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,2-thiazole-4-carboxylate stands out due to its ease of synthesis, high yield, and versatile reactivity. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in both research and industrial applications.

Properties

IUPAC Name

methyl 5-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAYIYZXTGCGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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